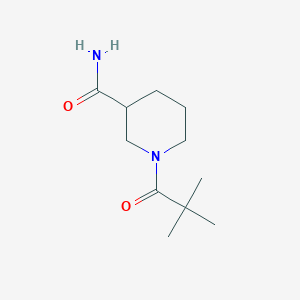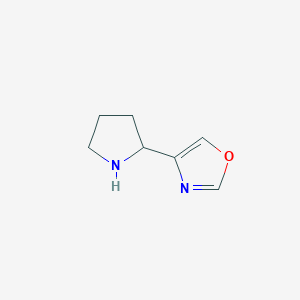![molecular formula C14H13N5 B14802521 n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine is a chemical compound known for its unique structure and propertiesThe compound is characterized by its molecular formula C14H14ClN5 and a molecular weight of 287.747 g/mol .
准备方法
The synthesis of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine typically involves the reaction of 1-methylbenzo[f]quinazoline with guanidine. One common method includes the use of molecular iodine as a catalyst for the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and benzylamines to provide quinazolines . Another approach involves the use of o-iodoxybenzoic acid (IBX) mediated tandem reactions of o-aminobenzylamine and aldehydes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine moiety. Common reagents and conditions used in these reactions include mild temperatures and solvents like ethanol or methanol.
科学研究应用
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in the synthesis of heterocycles and other complex molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and biological pathways.
作用机制
The mechanism of action of N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine involves its interaction with specific molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is crucial in its potential therapeutic applications, particularly in treating conditions related to muscle weakness and fatigue.
相似化合物的比较
N-(1-Methylbenzo[f]quinazolin-3-yl)guanidine can be compared with other similar compounds such as:
Guanidine: Known for its use in treating muscle weakness and fatigue associated with myasthenic complications.
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine at nerve endings.
Quinazoline derivatives: These compounds are studied for their antimicrobial and biofilm inhibition effects. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields.
属性
分子式 |
C14H13N5 |
|---|---|
分子量 |
251.29 g/mol |
IUPAC 名称 |
2-(1-methylbenzo[f]quinazolin-3-yl)guanidine |
InChI |
InChI=1S/C14H13N5/c1-8-12-10-5-3-2-4-9(10)6-7-11(12)18-14(17-8)19-13(15)16/h2-7H,1H3,(H4,15,16,17,18,19) |
InChI 键 |
RGFKZORXYSZRTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=N1)N=C(N)N)C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)





![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)



